molecular formula C10H20N2O2 B8010328 Butyl 4-aminopiperidine-1-carboxylate

Butyl 4-aminopiperidine-1-carboxylate

Cat. No.: B8010328
M. Wt: 200.28 g/mol
InChI Key: HMDBMDJJDOEYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7), widely known as N-Boc-4-aminopiperidine, is a protected piperidine derivative of high importance in medicinal chemistry and pharmaceutical research . This compound serves as a vital building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Its structure features both a primary amine functional group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile synthon. The amine group can participate in various coupling reactions, while the Boc group is stable under basic conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection and further functionalization at the piperidine nitrogen . Supplied as a white to light yellow crystalline powder, it has a molecular weight of 200.28 g/mol and a molecular formula of C10H20N2O2 . Researchers should note that this compound requires storage in a dark place under an inert atmosphere at room temperature to maintain stability . Please consult the Safety Data Sheet for detailed handling information. This product is intended for research and laboratory use only; it is not for diagnostic or therapeutic use or for human consumption.

Properties

IUPAC Name

butyl 4-aminopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-3-8-14-10(13)12-6-4-9(11)5-7-12/h9H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDBMDJJDOEYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-aminopiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

The applications of butyl 4-aminopiperidine-1-carboxylate span various fields within medicinal chemistry:

Antiviral Agents

One of the prominent uses of butyl 4-aminopiperidine derivatives is in the development of antiviral agents targeting Hepatitis C Virus (HCV). Research has shown that compounds based on this scaffold can inhibit HCV replication effectively, making them potential candidates for therapeutic development .

Cancer Therapy

The compound has been utilized in the synthesis of bromodomain inhibitors, which are important in cancer treatment due to their role in regulating gene expression associated with tumor growth. In vitro studies indicate that these inhibitors can impede the proliferation of cancer cells .

Inflammation Modulation

Recent studies have explored the role of butyl 4-aminopiperidine derivatives as modulators of the NLRP3 inflammasome, a crucial component in inflammatory responses. These compounds have demonstrated potential in reducing pyroptosis (a form of programmed cell death associated with inflammation) and inhibiting IL-1β release, which could be beneficial in treating inflammatory diseases .

Case Study 1: HCV Inhibition

In a study aimed at discovering new antiviral agents, a series of butyl 4-aminopiperidine derivatives were synthesized and screened for their ability to inhibit HCV replication. The most potent compound exhibited a significant reduction in viral load in vitro, demonstrating the potential for further development into a therapeutic agent .

Case Study 2: Cancer Cell Proliferation

Another research initiative focused on synthesizing bromodomain inhibitors derived from butyl 4-aminopiperidine. The inhibitors showed efficacy against various cancer cell lines, significantly reducing cell viability and proliferation rates. This highlights the compound's utility as a scaffold for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of Butyl 4-aminopiperidine-1-carboxylate involves its ability to form stable intermediates through nucleophilic substitution and other reactions. The compound can interact with various molecular targets, including enzymes and receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares butyl 4-aminopiperidine-1-carboxylate with analogous esters (methyl, ethyl, benzyl, and tert-butyl) and substituted piperidine derivatives. Key differences in physicochemical properties, synthetic routes, hazards, and applications are highlighted.

Structural and Physicochemical Properties
Compound Name CAS Number Molar Mass (g/mol) Physical Form Melting Point (°C) Key Structural Feature
This compound Not Available ~229–234* Not Reported Not Reported Butyl ester
Methyl 4-aminopiperidine-1-carboxylate 1019351-46-2 ~187 Not Reported Not Reported Methyl ester
Ethyl 4-aminopiperidine-1-carboxylate 58859-46-4 ~201 Not Reported Not Reported Ethyl ester
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 234.29 Powder 68 Benzyl ester (aromatic substitution)
tert-Butyl 4-aminopiperidine-1-carboxylate 87120-72-7 229.32 Solid Not Reported Bulky tert-butyl ester

*Estimated based on molecular formula.

Key Observations :

  • Stability : The tert-butyl group is often used in protective strategies due to its resistance to hydrolysis under basic conditions .
  • Melting Point : The benzyl derivative has a defined melting point (68°C), suggesting crystalline stability, whereas other esters lack reported data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butyl 4-aminopiperidine-1-carboxylate
Reactant of Route 2
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Butyl 4-aminopiperidine-1-carboxylate

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